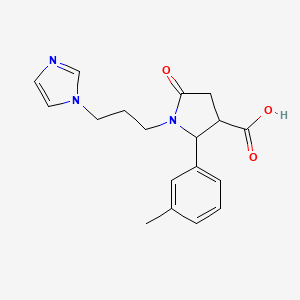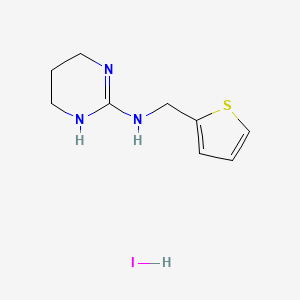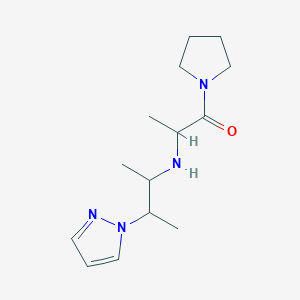
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as RU486 or Mifepristone, is a synthetic steroid compound that was first synthesized in 1980 by Roussel-Uclaf, a French pharmaceutical company. Initially, it was developed as a contraceptive, but later it was found to have potential therapeutic applications in various medical fields.
作用机制
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid acts as a progesterone receptor antagonist. It binds to the progesterone receptor and prevents progesterone from binding to it. This leads to the inhibition of progesterone-mediated signaling pathways, which are essential for the maintenance of pregnancy. As a result, the endometrium is destabilized, and the pregnancy is terminated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depend on the medical condition it is used to treat. In the case of Cushing's syndrome, it reduces the production of cortisol by inhibiting the action of adrenocorticotropic hormone (ACTH). In the case of endometriosis, it reduces the growth and proliferation of endometrial tissue. In the case of breast cancer, it inhibits the growth and proliferation of cancer cells by blocking the estrogen receptor. In the case of meningioma, it induces apoptosis in tumor cells.
实验室实验的优点和局限性
The advantages of using 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments include its high potency, specificity, and selectivity. It has been extensively studied, and its mechanism of action is well understood. However, its limitations include its high cost, limited availability, and potential side effects.
未来方向
There are several future directions for the research on 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. One direction is to investigate its potential therapeutic applications in other medical fields, such as autoimmune diseases and neurological disorders. Another direction is to develop more potent and selective progesterone receptor antagonists with fewer side effects. Additionally, the development of new synthesis methods for 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid may lead to more cost-effective production and wider availability.
合成方法
The synthesis of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves a multi-step process. The starting material for the synthesis is 3-methylacetophenone, which is converted into 3-methylphenylhydrazone. This is then reacted with ethyl acetoacetate to form the corresponding pyrrolidinone. The pyrrolidinone is then reacted with imidazole-1-propionic acid to produce the final product, 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
科学研究应用
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various medical conditions, including Cushing's syndrome, endometriosis, breast cancer, and meningioma. It has also been used as an abortifacient in combination with misoprostol.
属性
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-4-2-5-14(10-13)17-15(18(23)24)11-16(22)21(17)8-3-7-20-9-6-19-12-20/h2,4-6,9-10,12,15,17H,3,7-8,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLNRRFICIDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(CC(=O)N2CCCN3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)

![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)